
1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde)
Übersicht
Beschreibung
1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde), also known as BDI, is a molecule that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a derivative of indole, which is a heterocyclic aromatic organic compound. BDI has been widely studied for its unique properties and potential applications in the fields of material science, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. 1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) has also been shown to interact with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) can inhibit the growth of certain cancer cells, including breast cancer and prostate cancer cells. 1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) has also been shown to exhibit anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are numerous future directions for the study of 1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde). One potential application is in the development of new materials for use in organic solar cells. 1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) derivatives have been shown to exhibit excellent photochemical stability, making them suitable for use in solar cell applications. Another potential application is in the development of new drugs for the treatment of various diseases, such as cancer and inflammatory diseases. 1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) derivatives may be useful in the development of new drugs that target specific cellular targets, such as enzymes and receptors. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) has been extensively studied for its potential applications in material science, specifically in the development of organic semiconductors and light-emitting diodes (LEDs). 1,1'-(1,4-butanediyl)bis(1H-indole-3-carbaldehyde) derivatives have been shown to exhibit excellent thermal and photochemical stability, making them suitable for use in optoelectronic devices.
Eigenschaften
IUPAC Name |
1-[4-(3-formylindol-1-yl)butyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-15-17-13-23(21-9-3-1-7-19(17)21)11-5-6-12-24-14-18(16-26)20-8-2-4-10-22(20)24/h1-4,7-10,13-16H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEHFUQYNZVPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCN3C=C(C4=CC=CC=C43)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-butane-1,4-diylbis(1H-indole-3-carbaldehyde) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4071082.png)
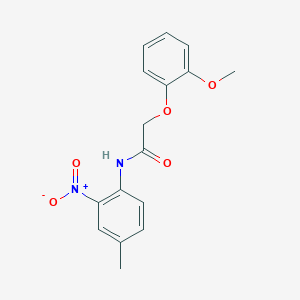
![3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4071090.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B4071094.png)
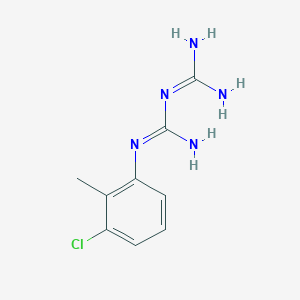
![N-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4071110.png)
![2-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B4071117.png)
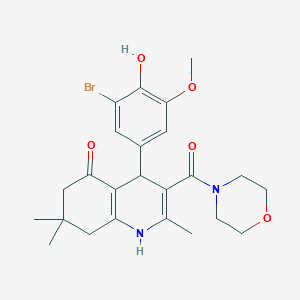
![4-(benzyloxy)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4071125.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071143.png)
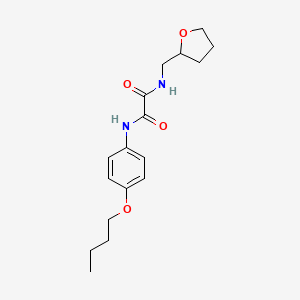
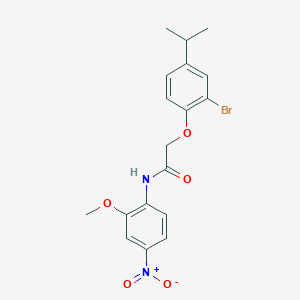
![ethyl 5-cyano-6-({[1-hydroxy-2-(methylthio)cyclohexyl]methyl}thio)-2-methyl-4-phenylnicotinate](/img/structure/B4071163.png)
![2-[(4-nitrobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4071169.png)